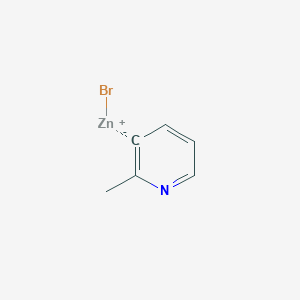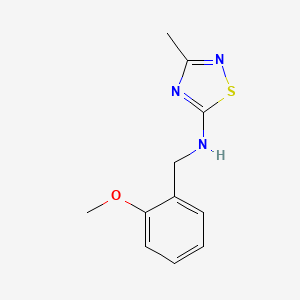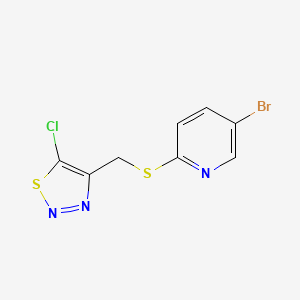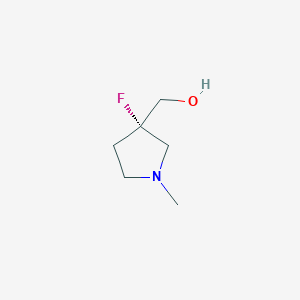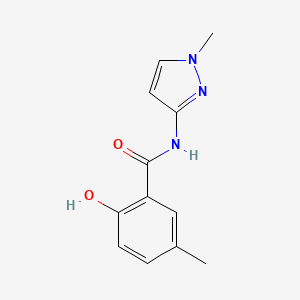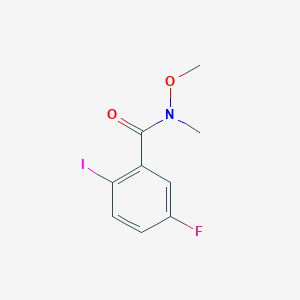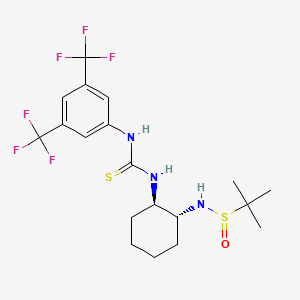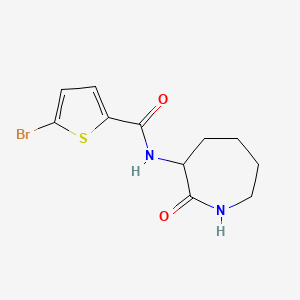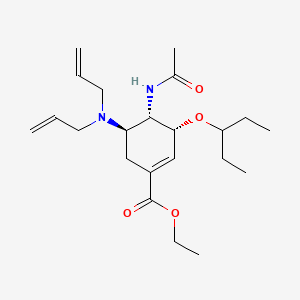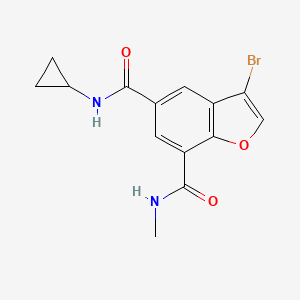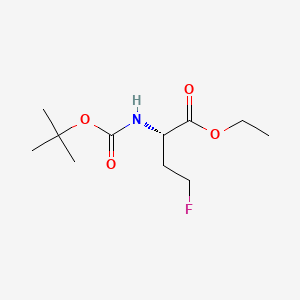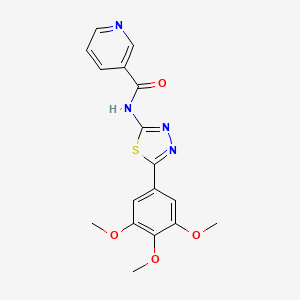
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide is a synthetic compound that features a unique combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-thiadiazole ring, and a nicotinamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the 1,3,4-thiadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the nicotinamide moiety: The final step involves the reaction of the intermediate with nicotinoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like pyridine or triethylamine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted nicotinamide derivatives.
科学的研究の応用
Biology: It has shown promise as a bioactive molecule with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: It may find applications in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular processes such as cell division, protein folding, and redox balance, leading to its potential therapeutic effects.
類似化合物との比較
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivities.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their diverse biological activities.
Nicotinamide derivatives: These compounds feature the nicotinamide moiety and are widely studied for their therapeutic potential.
特性
分子式 |
C17H16N4O4S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-23-12-7-11(8-13(24-2)14(12)25-3)16-20-21-17(26-16)19-15(22)10-5-4-6-18-9-10/h4-9H,1-3H3,(H,19,21,22) |
InChIキー |
CSUZNQRJBVLGEL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


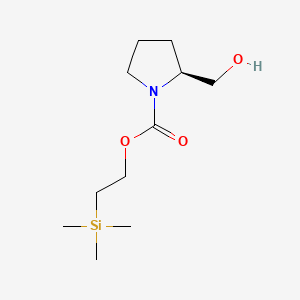
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
